molecular formula C12H22N4 B2515147 N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine CAS No. 1969288-11-6

N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine

Número de catálogo: B2515147
Número CAS: 1969288-11-6
Peso molecular: 222.336
Clave InChI: DTXKSRFYXPSZIY-CMPLNLGQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine is a chiral piperidine derivative featuring a 3-methylimidazol-4-yl substituent at the 2-position and an N-methylmethanamine group at the 3-position. While direct synthesis data for this compound are absent in the literature, analogous alkylation strategies using trifluoromethanesulfonate reagents (e.g., and ) may apply .

Propiedades

IUPAC Name

N-methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-9-16(11)3/h8-10,12-13H,4-7H2,1-3H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXKSRFYXPSZIY-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1C2=CN=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCN([C@H]1C2=CN=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a condensation reaction between a suitable aldehyde and an amine.

    Methylation: The final step involves the methylation of the nitrogen atoms in both the piperidine and imidazole rings using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms, where various functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanone, while substitution could introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a suitable candidate for probing the binding sites of enzymes or receptors.

Medicine

In medicine, N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of various diseases, although further research is needed to fully understand its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable tool for industrial chemists.

Mecanismo De Acción

The mechanism by which N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.

Comparación Con Compuestos Similares

Structural and Functional Differences

Core Heterocycle: The target compound contains a piperidine ring, offering greater conformational flexibility compared to the pyrrolidine in N-Methyl-1-[(2R)-pyrrolidin-2-yl]methanamine . Piperidine derivatives often exhibit enhanced binding to neurological targets like NET due to optimal ring size for receptor interactions .

Substituent Position and Heteroatoms: The 3-methylimidazol-4-yl group in the target compound may engage in hydrogen bonding or π-π stacking with biological targets, whereas the imidazol-2-yl isomer () could exhibit altered binding due to nitrogen positioning .

Salt Forms and Physicochemical Properties :

  • Dihydrochloride salts (e.g., and ) enhance aqueous solubility compared to free bases but may reduce blood-brain barrier penetration, limiting neurological applications .

Stereochemical Considerations

The (2R,3S) configuration of the target compound may confer enantiomer-specific activity, a critical factor absent in non-chiral analogs like N-Methyl-1-(3-methylimidazol-4-yl)methanamine . Stereochemistry often dictates binding affinity to transporters or receptors, as seen in NET-targeting pharmaceuticals .

Actividad Biológica

N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine (CAS Number: 1969288-11-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H22N4C_{12}H_{22}N_{4}, with a molecular weight of 222.33 g/mol. The structural characteristics contribute to its interaction with biological systems, particularly in relation to receptor binding and enzymatic activity.

Property Value
Molecular FormulaC₁₂H₂₂N₄
Molecular Weight222.33 g/mol
CAS Number1969288-11-6

N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine primarily interacts with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. The activation of these receptors can lead to downstream signaling cascades that affect cellular responses, including neurotransmitter release and modulation of ion channels .

Key Mechanistic Insights:

  • Receptor Binding : The compound exhibits affinity for specific GPCRs, which may mediate its biological effects.
  • Calcium Signaling : Activation of certain receptors leads to increased intracellular calcium levels, influencing muscle contraction and neurotransmitter release .
  • Neurotransmitter Modulation : It may affect the release and reuptake of neurotransmitters such as dopamine and serotonin, contributing to its potential therapeutic effects in neuropsychiatric disorders.

Biological Activity

Recent studies have highlighted various biological activities associated with N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine:

1. Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in animal models. It has been shown to enhance serotonergic and noradrenergic neurotransmission, which is critical in the treatment of depression .

2. Neuroprotective Properties

Studies suggest that N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Analgesic Activity

Preliminary findings indicate that the compound may possess analgesic properties by modulating pain pathways through GPCR interactions .

Case Study 1: Antidepressant Activity

In a controlled study involving mice subjected to chronic mild stress, administration of N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test, indicating enhanced mood-related outcomes .

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

A study exploring neuroprotective effects demonstrated that the compound could reduce amyloid-beta toxicity in cultured neurons. This effect was associated with decreased markers of oxidative stress and improved cell viability, suggesting potential applications in Alzheimer's disease management .

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents (e.g., THF) under inert atmospheres to minimize side reactions .
  • Monitor reaction progress with TLC or HPLC to isolate intermediates .
  • Adjust stoichiometry (e.g., 1.5 eq propargyl bromide for alkylation) and temperature (0–25°C) to enhance yields .

Q. Data Example :

StepReagents/ConditionsYieldKey Analytical Confirmation
1Pyridine-2-carbaldehyde, NaBH₄, MeOH, 25°C65%¹H NMR (δ 3.98 ppm, CH₂-Pyr)
2Propargyl bromide, K₂CO₃, THF, 12 h72%ESI-MS [M+H]+

How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?

Advanced Research Question
Discrepancies in stereochemical results often arise from variations in reaction conditions or purification methods. To address this:

  • Method 1 : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to enforce stereocontrol during key steps .
  • Method 2 : Validate configurations via NOESY NMR to confirm spatial arrangements (e.g., coupling between imidazole and piperidine protons) .
  • Method 3 : Compare experimental optical rotation values with literature data for enantiomeric purity .

Case Study :
A study reported conflicting yields (65% vs. 50%) for di(2-picolyl)amine synthesis. The discrepancy was traced to differences in NaBH₄ addition rates (slow vs. rapid), emphasizing the need for controlled reagent introduction .

What advanced computational tools can predict the reactivity and stability of this compound?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical for:

  • Reactivity Prediction : Simulating transition states to identify favorable reaction pathways (e.g., imidazole alkylation vs. piperidine ring strain) .
  • Stability Analysis : Modeling hydrolysis or oxidation susceptibility under varying pH/temperature conditions.
  • Data Integration : Combine computational results with experimental data (e.g., HPLC retention times) to refine synthetic protocols .

Q. Example Workflow :

Use Gaussian or ORCA for DFT calculations.

Validate with experimental kinetics (e.g., Arrhenius plots for degradation studies).

How should researchers design assays to evaluate the biological activity of this compound?

Basic Research Question
For preliminary bioactivity screening:

  • Target Selection : Prioritize receptors where imidazole-piperidine hybrids are active (e.g., GPCRs, kinase inhibitors) .
  • Assay Design :
    • In vitro : Fluorescence polarization for binding affinity (e.g., Varian Cary Eclipse spectrometer) .
    • Cellular Models : Use HEK293 or CHO cells transfected with target receptors .
  • Data Interpretation : Normalize activity to control compounds (e.g., IC₅₀ values) and validate with dose-response curves.

What analytical techniques are most effective for confirming structural and stereochemical integrity?

Basic Research Question

  • ¹H/¹³C NMR : Key peaks include imidazole protons (δ 7.6–8.6 ppm) and methylamine groups (δ 2.2–3.0 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., m/z 398.1 [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration for the (2R,3S) stereocenter .

Q. Table: Diagnostic NMR Signals

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Piperidine CH₂3.98 (s)50.7
N-Methyl2.23 (s)41.2
Imidazole C-H7.80 (s)137.7

How can enantiomeric purity be ensured during large-scale synthesis?

Advanced Research Question

  • Method 1 : Chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification .
  • Method 2 : Asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide intermediates).
  • Quality Control : Polarimetry or chiral GC to verify >99% enantiomeric excess .

What strategies mitigate degradation during storage or experimental use?

Basic Research Question

  • Storage : Lyophilize and store at –20°C under argon to prevent oxidation .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

How do researchers select solvents and catalysts for multi-step synthesis?

Advanced Research Question

  • Solvent Choice : Polar aprotic solvents (DMF, THF) for SN2 reactions; MeOH for reductive amination .
  • Catalysts : Pd/C for hydrogenation; CuI for click chemistry in imidazole functionalization .

Example Optimization :
Replacing THF with DMF increased alkylation yields by 20% due to improved solubility of intermediates .

What methodologies validate the compound’s mechanism of action in biological systems?

Advanced Research Question

  • Kinetic Studies : Surface plasmon resonance (SPR) for real-time binding kinetics .
  • Mutagenesis : Engineer receptor mutants to identify critical interaction sites .
  • Metabolite Profiling : Use LC-HRMS to track metabolic stability in hepatocyte models .

How can researchers address low yields in final purification steps?

Basic Research Question

  • Chromatography : Gradient elution (e.g., 10–90% MeCN in H₂O) on reverse-phase C18 columns .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystal formation .

Data-Driven Approach :
A study achieved 95% purity by adjusting column pressure from 15 to 20 bar during flash chromatography .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.